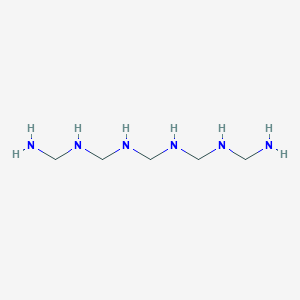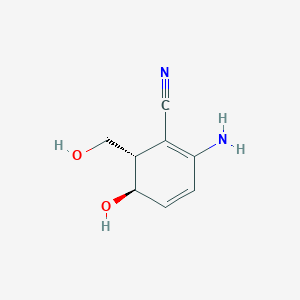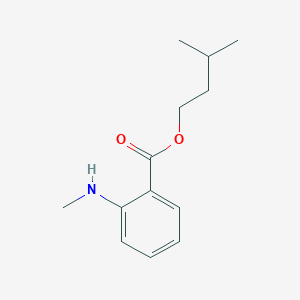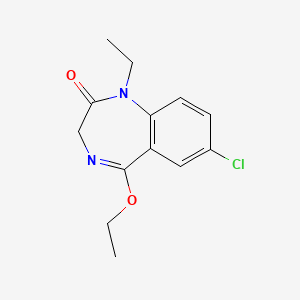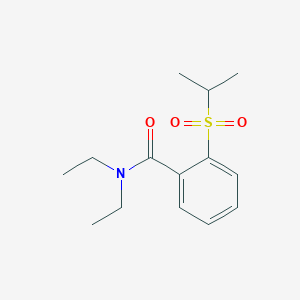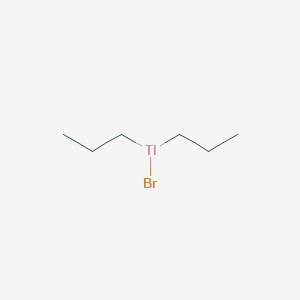
6-Hydrazinyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydrazinyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C3H7N7 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or water. The product is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydrazinyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Applications De Recherche Scientifique
6-Hydrazinyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Hydrazinyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-1,3,5-triazine-2,4-diamine: This compound has a methyl group instead of a hydrazinyl group and is used in different applications, such as fluorescent sensors.
N2,N4-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine: This derivative has diethyl groups and has been studied for its antiproliferative activity against cancer cells.
Uniqueness
6-Hydrazinyl-1,3,5-triazine-2,4-diamine is unique due to its hydrazinyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Numéro CAS |
10409-76-4 |
|---|---|
Formule moléculaire |
C3H7N7 |
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
6-hydrazinyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C3H7N7/c4-1-7-2(5)9-3(8-1)10-6/h6H2,(H5,4,5,7,8,9,10) |
Clé InChI |
DOKVLJLABBCKOJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)NN)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


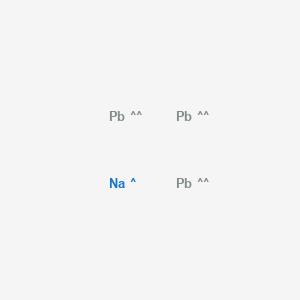
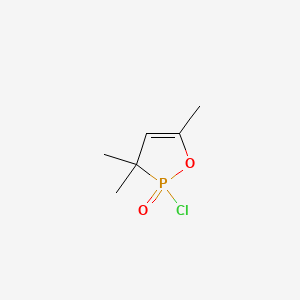
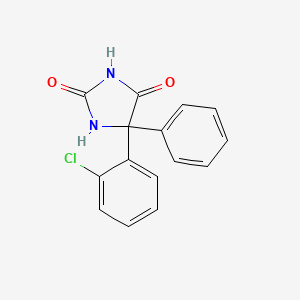
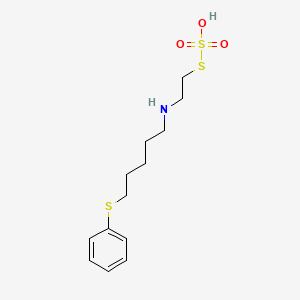
![8,9,10,11-Tetrahydro-7h-benzo[a]carbazole](/img/structure/B14714648.png)
